molecular formula C13H13NO3S B1480948 5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione CAS No. 2097966-16-8

5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione

Cat. No.: B1480948
CAS No.: 2097966-16-8
M. Wt: 263.31 g/mol
InChI Key: ZHWUKIOSLLVMAW-UHFFFAOYSA-N
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Description

“5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione” is a complex organic compound. The name suggests it contains a thieno[2,3-c]pyrrole core, which is a bicyclic structure containing a thiophene ring fused with a pyrrole ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It likely contains a thieno[2,3-c]pyrrole core, which is a bicyclic structure containing a thiophene ring fused with a pyrrole ring .

Scientific Research Applications

Photovoltaic Properties and Polymer Synthesis

The compound 5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione and its derivatives have been researched for their application in the synthesis of conjugated polymers with potential in photovoltaic devices. For instance, the synthesis of donor-acceptor conjugated polymers incorporating variants of this compound has shown promise for use in polymer solar cells. These polymers exhibit broad absorption bands and improved hole mobility, which are crucial for enhancing the power conversion efficiency of solar cells. One study reported the synthesis of such polymers through Stille coupling polymerization, leading to materials with significant thermal properties and molecular weights, characterized by techniques like 1H-NMR and gel permeation chromatography. These materials demonstrated enhanced photovoltaic performance when used in preliminary photovoltaic cells, achieving notable power conversion efficiencies and open-circuit voltages (Liu et al., 2015).

Electropolymerization and Optical Properties

Another area of application for this chemical structure is in the electropolymerization and study of the optical properties of monomers containing thieno[3,4-c]pyrrole-4,6-dione (TP) acceptor units. Research into these materials has revealed their dual absorption bands and the impact of the heteroatom of the donor unit on their redox and optical characteristics. Such materials have been shown to exhibit intramolecular charge transfer, variable band gap energies, and quantum yields, influenced by the size of the heteroatom in the donor units. These findings suggest the potential for these compounds in developing advanced electrochromic materials and devices with tunable optical properties (Çakal et al., 2020).

Optoelectronic Tailoring

Additionally, the integration of thieno[3,4-c]pyrrole-4,6-dione-based units into polymers for tailoring optoelectronic properties has been explored. Such studies aim at manipulating the electron acceptor moieties within the polymer backbones to achieve desired electronic and photophysical characteristics. These modifications can lead to materials with ambipolar and multichromic features, broad spectral absorptions, and low-lying highest occupied molecular orbital (HOMO) levels, beneficial for applications in optoelectronic devices and photovoltaics. The structural modifications in these polymers have been found to significantly affect their optical band gaps and electron density, indicating the versatility of thieno[3,4-c]pyrrole-4,6-dione derivatives in the design of functional materials for energy and electronics applications (Goker et al., 2020).

Future Directions

The future directions for research on “5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione” and related compounds could involve further exploration of their potential biological activities, such as their antiviral and anticancer properties . Additionally, new synthetic routes could be developed to improve the efficiency of their synthesis .

Properties

IUPAC Name

5-benzyl-3-hydroxy-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c15-9-7-18-11-10(9)12(16)14(13(11)17)6-8-4-2-1-3-5-8/h1-5,9-11,15H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWUKIOSLLVMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(S1)C(=O)N(C2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione
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Reactant of Route 5
5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione
Reactant of Route 6
5-benzyl-3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione

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